molecular formula C9H16OSi B1302765 3-Triethylsilylpropynal CAS No. 71572-60-6

3-Triethylsilylpropynal

Cat. No. B1302765
CAS RN: 71572-60-6
M. Wt: 168.31 g/mol
InChI Key: HUTHVHSZGNERMJ-UHFFFAOYSA-N
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Description

3-Triethylsilylpropynal is a chemical compound with the empirical formula C9H16OSi . It is a solid substance and is part of the silyl group of organic compounds .


Molecular Structure Analysis

The molecular structure of 3-Triethylsilylpropynal is characterized by the presence of a silyl group (Si) attached to a propynal group (C3H2O) . The silyl group consists of a silicon atom bonded to three ethyl groups .


Physical And Chemical Properties Analysis

3-Triethylsilylpropynal is a solid substance . Other physical and chemical properties such as its melting point, boiling point, density, and solubility are not specified in the available resources.

Scientific Research Applications

Radical-Based Reagent Applications

3-Triethylsilylpropynal, particularly in its variant forms such as tris(trimethylsilyl)silane (TMS3SiH), has been extensively used as a radical-based reagent in organic chemistry. It facilitates radical reductions, hydrosilylation, and consecutive radical reactions under mild conditions, achieving excellent yields and notable chemo-, regio-, and stereoselectivity. This reagent is strategically significant in polymerization, including photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides (Chatgilialoglu & Lalevée, 2012).

Hybrid Phosphor Applications

Research in organic-inorganic hybrid materials, particularly those containing trivalent lanthanide ions, has utilized derivatives of 3-Triethylsilylpropynal. These materials have a broad range of technological applications in fields like optics, environment, energy, and biomedicine. They are integral to innovations in phosphors, lighting, integrated optics, optical telecommunications, solar cells, and biomedical applications (Carlos et al., 2011).

Safety And Hazards

The safety data sheet for silyl-containing compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment.

Future Directions

While specific future directions for 3-Triethylsilylpropynal are not mentioned, the field of synthetic chemistry, including the study and application of silyl-containing compounds, continues to evolve . Future research may focus on improving the synthesis processes, exploring new reactions, and finding novel applications for these compounds.

properties

IUPAC Name

3-triethylsilylprop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-4-11(5-2,6-3)9-7-8-10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHVHSZGNERMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375301
Record name 3-Triethylsilylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Triethylsilylpropynal

CAS RN

71572-60-6
Record name 3-Triethylsilylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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